molecular formula C9H9NO2 B1465917 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde CAS No. 527681-61-4

3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde

Cat. No. B1465917
M. Wt: 163.17 g/mol
InChI Key: DSOLBHZRAGNEPO-UHFFFAOYSA-N
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Patent
US08759523B2

Procedure details

(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol (300 g, 1.0 eq), DCM (1.5 L) and dimethyl sulfoxide (216 mL, 2.05 eq) were added with stirring to a vessel maintained at ˜0 to 5° C. Triethylamine (858 mL, 4.1 eq) followed by solid pyridine sulphur trioxide (474 g, 2.0 eq) were slowly added to the mixture while maintaining the mixture temperature at ˜0 to 7° C. The mixture was stirred at ˜0 to 7° C. for ˜5 to 8 h then quenched with aqueous 5 wt % NaHCO3 solution (3 L) to form a biphasic mixture. The layers were separated and the aqueous layer was extracted with DCM (0.9 L). The combined organic layers were washed with aqueous 5 wt % citric acid (3.0 L) and brine (300 mL), dried over anhydrous sodium sulfate and filtered to provide the title compound in DCM solution. 1H NMR (300 MHz, CDCl3) δ ppm 9.94 (s, 1H), 8.21-8.32 (m, 1H), 7.72 (s, 1H), 4.25-4.40 (m, 2H), 2.85 (t, J=6.50 Hz, 2H), 1.97-2.19 (m, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
858 mL
Type
reactant
Reaction Step Two
Quantity
474 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2=[CH:7][N:8]=[C:9]([CH2:11][OH:12])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2]1.CS(C)=O.C(N(CC)CC)C.S(=O)(=O)=O.N1C=CC=CC=1>C(Cl)Cl>[O:1]1[C:6]2=[CH:7][N:8]=[C:9]([CH:11]=[O:12])[CH:10]=[C:5]2[CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
O1CCCC=2C1=CN=C(C2)CO
Name
Quantity
216 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
858 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
474 g
Type
reactant
Smiles
S(=O)(=O)=O.N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring to a vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were slowly added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the mixture temperature at ˜0 to 7° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at ˜0 to 7° C. for ˜5 to 8 h
Duration
6.5 (± 1.5) h
CUSTOM
Type
CUSTOM
Details
then quenched with aqueous 5 wt % NaHCO3 solution (3 L)
CUSTOM
Type
CUSTOM
Details
to form a biphasic mixture
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (0.9 L)
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous 5 wt % citric acid (3.0 L) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
O1CCCC=2C1=CN=C(C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.